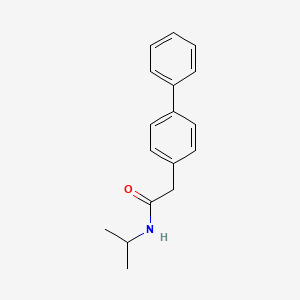![molecular formula C21H24O3 B5036142 cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)
cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate, also known as CBDA, is a compound that has been the subject of scientific research due to its potential therapeutic properties. CBDA is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDA has been found to have anti-inflammatory, anti-nausea, and anti-anxiety effects, making it a promising candidate for the treatment of various conditions.
作用機序
The exact mechanism of action of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is not fully understood. However, it is believed to interact with the body's endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is thought to interact with the CB1 and CB2 receptors in the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has also been found to activate the 5-HT1A receptor, which is involved in regulating mood and anxiety. Additionally, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to inhibit the activity of an enzyme called COX-2, which is involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is a natural compound, which may make it a safer alternative to synthetic compounds. Additionally, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to have low toxicity, making it a potentially safe treatment option. However, one limitation of using cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is not well-studied, and more research is needed to fully understand its potential therapeutic properties.
将来の方向性
There are several future directions for research on cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate. One area of research is investigating its potential as a treatment for various conditions, such as arthritis, multiple sclerosis, and chemotherapy-induced nausea and vomiting. Another area of research is investigating its potential as an anti-anxiety treatment. Additionally, more research is needed to fully understand the mechanism of action of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate and how it interacts with the endocannabinoid system. Overall, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is a promising compound with potential therapeutic properties, and more research is needed to fully understand its potential.
合成法
Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate can be synthesized from CBD through a process called decarboxylation. Decarboxylation involves heating CBD to remove a carboxyl group, resulting in the formation of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate. This process can be carried out using various methods, including heating CBD in an oven or using a specialized decarboxylation machine.
科学的研究の応用
Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been the subject of several scientific studies, which have investigated its potential therapeutic properties. One study found that cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has potent anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and multiple sclerosis. Another study found that cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has anti-nausea effects, making it a potential treatment for conditions such as chemotherapy-induced nausea and vomiting.
特性
IUPAC Name |
cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-16-7-9-17(10-8-16)18-11-13-19(14-12-18)23-15-21(22)24-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCGZUYVQHQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)
![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
![6-(4-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5036160.png)